RG7388-TCO
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Overview
Description
RG7388-TCO is a highly potent clickable probe for cellular imaging of MDM2 and for assessing dynamic responses to MDM2-p53 inhibition.
Scientific Research Applications
Cellular Imaging of MDM2 and Dynamic Responses Assessment
RG7388-TCO is a derivative of RG7388, a small molecule inhibitor targeting MDM2-p53 binding. Its application in scientific research includes cellular imaging of MDM2 in tumor cells and assessing dynamic responses to MDM2-p53 inhibition. This compound demonstrated high cellular potency and specificity for MDM2, and its combination with a tetrazine-tagged BODIPY dye enabled fluorescence imaging of endogenous MDM2 in tumor cells. Additionally, this compound was used for pulling down MDM2 in cell lysates, facilitating a relative assessment of target engagement and MDM2-p53 antagonism in vitro (Lebraud et al., 2018).
Other Applications
- Biogenic and Abiogenic TcO2 in Subsurface Sediments: Investigating the potential for oxidation of Tc(IV) in sediments, which is critical for understanding the mobility of contaminants at nuclear waste disposal sites (Fredrickson et al., 2009).
- PET Probe Construction: Using tetrazine trans-cyclooctene (TCO) ligation for rapid construction of PET probes, enhancing in vivo stability of these probes (Selvaraj et al., 2015).
- Transparent Conducting Oxides (TCO) Applications: TCOs are used in various fields such as electrodes in solar cells, flat panel displays, and as low-emissivity coatings (Klein, 2012).
- Stem Cell Behavior Modulation in 3D Microenvironments: Employing rapid, bioorthogonal tetrazine ligation with TCO dienophiles for temporally controlled modification of synthetic extracellular matrices during live cell culture (Hao et al., 2018).
Properties
CAS No. |
2232888-22-9 |
---|---|
Molecular Formula |
C42H45Cl2F2N4NaO6 |
Molecular Weight |
833.73 |
IUPAC Name |
Sodium 4-[(2R,3R,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-amido]-3-[3-({[(4E)-cyclooct-4-en-1-yloxy]carbonyl}amino)propoxy]benzoate |
InChI |
InChI=1S/C42H46Cl2F2N4O6.Na/c1-41(2,3)23-34-42(24-47,29-17-16-26(43)22-31(29)45)35(28-13-9-14-30(44)36(28)46)37(50-34)38(51)49-32-18-15-25(39(52)53)21-33(32)55-20-10-19-48-40(54)56-27-11-7-5-4-6-8-12-27;/h4-5,9,13-18,21-22,27,34-35,37,50H,6-8,10-12,19-20,23H2,1-3H3,(H,48,54)(H,49,51)(H,52,53);/q;+1/p-1/b5-4+;/t27?,34-,35+,37+,42-;/m0./s1 |
InChI Key |
UGMQEIBGWDOFJA-KNALVSOESA-M |
SMILES |
O=C([O-])C1=CC=C(NC([C@@H]2N[C@@H](CC(C)(C)C)[C@](C#N)(C3=CC=C(Cl)C=C3F)[C@@H]2C4=CC=CC(Cl)=C4F)=O)C(OCCCNC(OC5CC/C=C/CCC5)=O)=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RG7388TCO; RG7388 TCO; RG7388-TCO; RG-7388-TCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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